molecular formula C28H35N3O3S B2849662 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-13-2

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2849662
CAS No.: 1113136-13-2
M. Wt: 493.67
InChI Key: FLCKIABPXASSSH-UHFFFAOYSA-N
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Description

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinazoline core, a thioether linkage, and multiple alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazoline intermediate with 2-(2,4-dimethylphenyl)-2-oxoethyl thiol under suitable conditions.

    Alkylation: The final step involves the alkylation of the intermediate with isobutyl and isopentyl groups to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors involved in signaling pathways.

    DNA Intercalation: The quinazoline core may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Thioether-Linked Compounds: Compounds with thioether linkages may exhibit similar chemical reactivity.

    Alkylated Derivatives: Compounds with similar alkyl substituents may have comparable physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which may confer distinct properties and applications.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3S/c1-17(2)11-12-31-27(34)23-10-8-21(26(33)29-15-18(3)4)14-24(23)30-28(31)35-16-25(32)22-9-7-19(5)13-20(22)6/h7-10,13-14,17-18H,11-12,15-16H2,1-6H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKIABPXASSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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